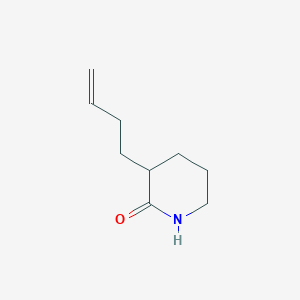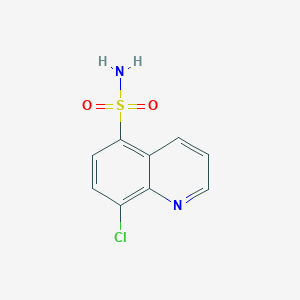
1-(2,4,6-Trichlorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9Cl3O It is a chlorinated aromatic alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring and a hydroxyl group attached to the propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2,4,6-trichlorobenzaldehyde using a palladium catalyst. This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4,6-Trichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)propan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(2,4,6-trichlorophenyl)propan-2-amine when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(2,4,6-Trichlorophenyl)propan-2-one.
Reduction: 1-(2,4,6-Trichlorophenyl)propan-2-amine.
Substitution: 1-(2,4,6-Trichlorophenyl)propan-2-chloride.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trichlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve interactions with cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
1-(2,4,6-Trichlorophenyl)propan-2-one: An oxidized form of the compound with similar chemical properties.
1-(2,4,6-Trichlorophenyl)propan-2-amine: A reduced form with potential biological activities.
2,4,6-Trichlorophenol: A related compound with a simpler structure and different applications.
Eigenschaften
Molekularformel |
C9H9Cl3O |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
1-(2,4,6-trichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
NHJKERDCKOALCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



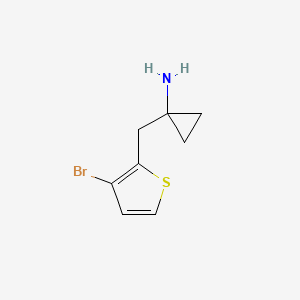


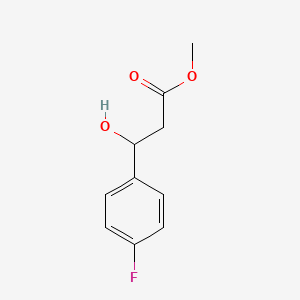

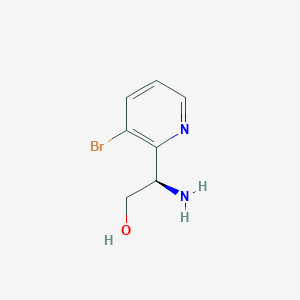

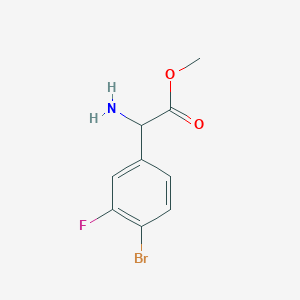
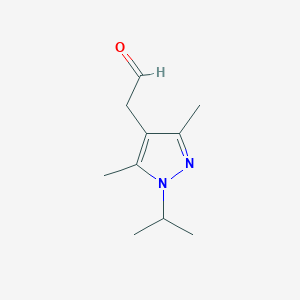
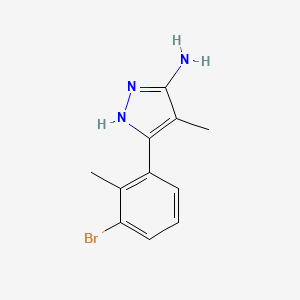
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
